molecular formula C19H23NO2 B3051670 (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine CAS No. 353773-37-2

(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

Cat. No. B3051670
CAS RN: 353773-37-2
M. Wt: 297.4 g/mol
InChI Key: BVXPLFANJOANFL-UHFFFAOYSA-N
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Description

(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, also known as 2C-B-FLY, is a synthetic psychedelic compound that belongs to the phenethylamine and amphetamine classes. It was first synthesized in 1996 by Aaron P. Monte, a medicinal chemist at Purdue University. Since then, it has gained popularity among the research community due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • An asymmetric synthesis of a related compound, 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene, which can be converted to (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, was achieved with high optical purity. This synthesis is significant for producing optically active compounds with potential applications in pharmaceuticals and materials science (Charlton et al., 1990).

Catalysis and Chemical Reactions

  • The 3,4-dimethoxybenzyl moiety has been employed as an N-protecting group in the synthesis of certain chemical compounds, demonstrating its utility in complex chemical syntheses (Grunder-Klotz & Ehrhardt, 1991).
  • A water-soluble carbene complex containing a dimethylaminobenzyl derivative was synthesized and used as a catalyst for producing 2,3-dimethylfuran, showcasing the role of such compounds in catalysis (Özdemir et al., 2001).

Biological and Pharmacological Research

  • Certain analogs of (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine have been studied for their biological activity, such as in understanding the emetic and stereotypical effects in pharmacological contexts (Burkman, 1973).
  • Studies on sulfonamide derivatives of aminoindanes and aminotetralins, which are structurally similar, have shown carbonic anhydrase inhibitory properties, indicating potential therapeutic applications (Akbaba et al., 2014).
  • Research into ureas and sulfamides derived from 1-aminotetralins, a group that includes compounds similar to (2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, revealed potential anticancer activity, underscoring the relevance of these compounds in medical research (Özgeriş et al., 2017).

Safety and Hazards

  • Safety Data Sheet (SDS) : Available here.

Future Directions

: Safety Data Sheet (SDS)

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-21-18-12-6-9-15(19(18)22-2)13-20-17-11-5-8-14-7-3-4-10-16(14)17/h3-4,6-7,9-10,12,17,20H,5,8,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXPLFANJOANFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386014
Record name STK324737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

353773-37-2
Record name STK324737
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,3-Dimethoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

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